2,4-dichloro-6-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This compound is characterized by the presence of two chlorine atoms, a methyl group, and a benzoxazole moiety attached to an aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline typically involves multiple steps. One common method includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Chlorination and Methylation:
Coupling Reaction: The final step involves coupling the benzoxazole derivative with aniline under suitable conditions, often using a catalyst like palladium in the presence of a base.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,4-Dichloro-6-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4-dichloro-6-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylphenol: Similar in structure but lacks the benzoxazole moiety.
5-Methyl-1,3-benzoxazole: Contains the benzoxazole ring but lacks the aniline and chlorine substituents.
2,4-Dichloroaniline: Similar aniline structure but without the benzoxazole ring.
Uniqueness
2,4-Dichloro-6-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline is unique due to the combination of its benzoxazole ring, chlorine atoms, and methyl groups. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C15H12Cl2N2O |
---|---|
Molecular Weight |
307.2 g/mol |
IUPAC Name |
2,4-dichloro-6-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C15H12Cl2N2O/c1-7-3-4-11-10(5-7)19-15(20-11)12-9(16)6-8(2)14(18)13(12)17/h3-6H,18H2,1-2H3 |
InChI Key |
CZLSSHLIIOBPHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C(=C3Cl)N)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.